Butanal, 2-phenoxy-
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Overview
Description
Butanal, 2-phenoxy-, also known as 2-phenoxybutanal, is an organic compound with the molecular formula C10H12O2. It is a colorless liquid with a pleasant odor and is used in various chemical syntheses. This compound is part of the aldehyde family and contains both an aldehyde group and a phenoxy group, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxybutanal can be synthesized through several methods. One common approach involves the reaction of butanal with phenol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, 2-phenoxybutanal is often produced via the hydroformylation of 2-phenoxypropene. This process involves the reaction of 2-phenoxypropene with carbon monoxide and hydrogen in the presence of a rhodium catalyst. The reaction is carried out at high pressures and temperatures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxybutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-phenoxybutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-phenoxybutanal with reducing agents like sodium borohydride or lithium aluminum hydride yields 2-phenoxybutanol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Phenoxybutanoic acid.
Reduction: 2-Phenoxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
2-Phenoxybutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-phenoxybutanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity makes it useful in the synthesis of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
Butanal: A simple aldehyde with the formula C4H8O, lacking the phenoxy group.
2-Phenoxyethanol: An aromatic ether with the formula C8H10O2, lacking the aldehyde group.
2-Phenoxypropanoic acid: An aromatic carboxylic acid with the formula C9H10O3, differing in the presence of a carboxyl group instead of an aldehyde.
Uniqueness
2-Phenoxybutanal is unique due to the presence of both an aldehyde group and a phenoxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis, offering versatility that similar compounds may lack.
Properties
IUPAC Name |
2-phenoxybutanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-9(8-11)12-10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNMCGWKYLOSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)OC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473449 |
Source
|
Record name | Butanal, 2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92016-54-1 |
Source
|
Record name | Butanal, 2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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